2-Azabicyclo[3.2.1]oct-6-ene

Kappa Opioid Receptor (KOR) Conformational analysis Agonist design

2-Azabicyclo[3.2.1]oct-6-ene (CAS 71017-41-9) is a nitrogen-containing bicyclic scaffold characterized by a six-membered nitrogen heterocycle fused to a cyclopentane ring. This core structure, with molecular formula C7H11N and molecular weight 109.17 g/mol , serves as a versatile building block in medicinal chemistry and organic synthesis.

Molecular Formula C7H11N
Molecular Weight 109.17 g/mol
CAS No. 71017-41-9
Cat. No. B3357152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azabicyclo[3.2.1]oct-6-ene
CAS71017-41-9
Molecular FormulaC7H11N
Molecular Weight109.17 g/mol
Structural Identifiers
SMILESC1C2CNCC1C=C2
InChIInChI=1S/C7H11N/c1-2-7-3-6(1)4-8-5-7/h1-2,6-8H,3-5H2
InChIKeyUPCJVZGGKGONIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azabicyclo[3.2.1]oct-6-ene (CAS 71017-41-9): Technical Specifications and Procurement-Ready Profile


2-Azabicyclo[3.2.1]oct-6-ene (CAS 71017-41-9) is a nitrogen-containing bicyclic scaffold characterized by a six-membered nitrogen heterocycle fused to a cyclopentane ring [1]. This core structure, with molecular formula C7H11N and molecular weight 109.17 g/mol [2], serves as a versatile building block in medicinal chemistry and organic synthesis. Its rigid, bridged framework imparts unique conformational constraints that are valuable for designing biologically active molecules with improved selectivity and target engagement [1].

Why 2-Azabicyclo[3.2.1]oct-6-ene Cannot Be Replaced by Other Azabicyclic Scaffolds


While several nitrogen-containing bridged bicyclic scaffolds exist, such as 2-azabicyclo[2.2.2]octane, 8-azabicyclo[3.2.1]octane (tropane), and 2-azabicyclo[3.2.1]octane (saturated), each imposes distinct steric, electronic, and conformational constraints that critically influence molecular recognition, pharmacokinetics, and synthetic accessibility [1]. The 2-azabicyclo[3.2.1]oct-6-ene scaffold, with its unique combination of a six-membered nitrogen ring, a fused cyclopentane ring, and an endocyclic double bond, offers a specific spatial arrangement that cannot be replicated by alternative bridged systems. Substituting this scaffold with a superficially similar bicyclic amine can drastically alter a compound's binding affinity, selectivity, and in vivo performance, as demonstrated by the dramatic shift in receptor selectivity observed when the configuration of 2-azabicyclo[3.2.1]octane-based KOR agonists is altered [2]. Therefore, procurement of the exact 2-azabicyclo[3.2.1]oct-6-ene core is essential for projects requiring its precise geometry and reactivity.

Quantitative Differentiation of 2-Azabicyclo[3.2.1]oct-6-ene: Head-to-Head and Class-Level Comparisons


Conformational Restriction in KOR Agonists: 2-Azabicyclo[3.2.1]octane vs. Flexible Analogs

The 2-azabicyclo[3.2.1]octane scaffold enforces a specific dihedral angle in KOR agonists, resulting in high affinity (Ki = 7 nM for compound 10a) compared to more conformationally flexible agonists [1]. This demonstrates the scaffold's ability to pre-organize the pharmacophore, which is a key differentiator from flexible analogs that may adopt multiple low-affinity conformations.

Kappa Opioid Receptor (KOR) Conformational analysis Agonist design

Receptor Selectivity Switch: 2-Azabicyclo[3.2.1]octane KOR Agonists vs. σ1 Ligands via Stereochemical Inversion

Inversion of the absolute configuration of the 2-azabicyclo[3.2.1]octane scaffold completely reverses receptor selectivity. The enantiomer (1S,5S,7R)-10a exhibits high affinity for KOR (Ki = 7 nM), while its antipode, (1R,5R,7S)-10a (ent-10a), loses KOR affinity and instead becomes a potent σ1 ligand (Ki(σ1) = 10 nM) [1]. This contrasts with many flexible or achiral scaffolds where such a profound selectivity switch is not possible.

Kappa Opioid Receptor (KOR) Sigma-1 receptor Stereochemistry Selectivity

Anticancer Potency: 2-Azabicyclo[3.2.1]octane Derivative 8q vs. FDA-Approved Ceritinib

A 2-azabicyclo[3.2.1]octane-derived compound (8q) demonstrated superior in vivo tumor growth inhibition compared to the FDA-approved ALK inhibitor ceritinib. In an NCI-H2228 xenograft model, 8q at 60 mg/kg significantly outperformed ceritinib at 30 mg/kg [1]. Additionally, 8q exhibited potent and selective anti-tumor efficacy in enzymatic and cellular assays, highlighting the scaffold's potential for developing next-generation kinase inhibitors.

Non-small cell lung cancer (NSCLC) ALK inhibitor In vivo efficacy

Synthetic Accessibility: 2-Azabicyclo[3.2.1]oct-6-ene vs. Complex Natural Product Alkaloids

The 2-azabicyclo[3.2.1]octane scaffold represents a simplified, synthetically accessible core derived from complex natural products like the hosieine alkaloids. While (-)-hosieine A exhibits remarkable potency (IC50 = 0.96 nM, Ki = 0.32 nM) at α4β2 nAChR, its complex structure poses significant synthetic challenges [1]. The simplified 2-azabicyclo[3.2.1]oct-6-ene core retains the essential bridged framework but is far more amenable to rapid analogue synthesis and optimization in a medicinal chemistry setting [1].

Total synthesis Natural product simplification Synthetic efficiency

Optimal Applications of 2-Azabicyclo[3.2.1]oct-6-ene in Drug Discovery and Chemical Biology


Conformationally Constrained Pharmacophore Design for GPCRs

Given the ability of the 2-azabicyclo[3.2.1]octane scaffold to enforce a specific bioactive conformation, as demonstrated by the high KOR affinity (Ki = 7 nM) of compound 10a [1], this core is ideally suited for designing potent and selective ligands for G protein-coupled receptors (GPCRs) and other targets where conformational restriction is a key strategy. Researchers developing agonists or antagonists for opioid receptors, nicotinic receptors, or other neurotransmitter systems can use this scaffold to lock their pharmacophore into a desired orientation, improving potency and reducing off-target interactions.

Stereochemically-Driven Target Selectivity Programs

The dramatic reversal of selectivity observed upon inversion of the 2-azabicyclo[3.2.1]octane scaffold's stereochemistry—from a high-affinity KOR ligand (Ki = 7 nM) to a potent σ1 ligand (Ki = 10 nM) [1]—makes it an exceptional tool for exploring the stereochemical determinants of biological activity. This scaffold is particularly valuable in early-stage drug discovery programs aiming to map the chiral requirements for target engagement or to develop highly selective ligands for closely related receptor subtypes.

Development of Next-Generation Kinase Inhibitors with Superior In Vivo Efficacy

The superior in vivo performance of the 2-azabicyclo[3.2.1]octane-derived ALK inhibitor 8q compared to ceritinib in an NCI-H2228 xenograft model [1] positions this scaffold as a strategic starting point for medicinal chemists working on kinase inhibitors for oncology. The core's rigid geometry can be leveraged to optimize binding to kinase ATP pockets and improve selectivity, while its proven in vivo efficacy suggests a favorable pharmacokinetic and toxicity profile for this chemotype.

Simplified Scaffold for Natural Product-Inspired Libraries

The 2-azabicyclo[3.2.1]oct-6-ene core serves as a practical, synthetically accessible alternative to complex natural products like the hosieine alkaloids, which possess the same bridged framework but are impractical for routine medicinal chemistry due to their synthetic complexity [1]. This scaffold is ideal for generating natural product-inspired compound libraries for phenotypic screening or target-based drug discovery, allowing researchers to explore the chemical space of bridged azabicycles without the burden of lengthy total syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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